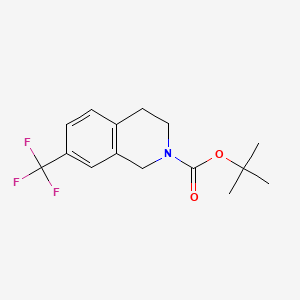

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .

Méthodes De Préparation

The synthesis of tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be achieved through various methods. One common approach involves the use of tert-butyl esters of Nα-protected amino acids, which are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters involve the mineral acid-catalyzed addition of isobutene to amino acids . This method has been improved for safety and efficiency, utilizing tert-butanol in the presence of a heterogeneous catalyst prepared from concentrated sulfuric acid dispersed on powdered anhydrous magnesium sulfate .

Analyse Des Réactions Chimiques

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including radical trifluoromethylation . This reaction involves the addition of a trifluoromethyl group to carbon-centered radical intermediates, which is facilitated by photoredox catalysis . Common reagents used in these reactions include trifluoromethyl sulfonyl chloride and photoredox catalysts such as ruthenium (II) polypyridine complexes . The major products formed from these reactions are trifluoromethylated compounds, which exhibit enhanced chemical properties .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Development

The compound is being investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Its trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. Research has indicated that derivatives of this compound may exhibit activity against certain biological targets, including enzymes implicated in neurodegenerative diseases.

Case Study: Inhibition of β-secretase 1 (BACE1)

Recent studies have demonstrated that related compounds show inhibition activity towards β-secretase 1, a key enzyme in the pathogenesis of Alzheimer’s disease. The introduction of various substituents on the isoquinoline scaffold can modulate the pharmacological properties, suggesting that tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate could be optimized for enhanced therapeutic efficacy .

Synthetic Methodologies

2. Synthesis of Isoquinoline Derivatives

The compound serves as an important building block in the synthesis of isoquinoline derivatives through various reactions such as the Castagnoli-Cushman reaction. This reaction allows for the formation of diverse derivatives that can be further explored for their biological activities.

Table: Synthetic Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Castagnoli-Cushman Reaction | Synthesis of isoquinoline derivatives | |

| Amide Coupling | Formation of carboxamide derivatives | |

| Enolization | Modulation of physiochemical properties |

Material Science Applications

3. Development of Functional Materials

The unique structural characteristics of this compound make it suitable for incorporation into functional materials. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and sensor technology.

Case Study: Metal Complexation

Research has shown that derivatives can form stable complexes with transition metals, which can be utilized in catalysis for organic transformations or as sensors for detecting specific analytes .

Mécanisme D'action

The mechanism of action of tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves the generation of trifluoromethyl radicals through photoredox catalysis . The excited state of photoredox catalysts, generated by visible light irradiation, serves as a single-electron oxidant and reductant, facilitating the formation of trifluoromethylated products . This process enhances the compound’s chemical properties, making it more effective in its applications .

Comparaison Avec Des Composés Similaires

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be compared with other trifluoromethyl group-containing compounds, such as dutasteride, which is a finasteride analogue with a 2,5-bis(trifluoromethyl)phenyl group . The replacement of the tert-butyl amide moiety with a trifluoromethyl group significantly enhances the compound’s inhibitory constant value, making it more potent . Other similar compounds include FDA-approved drugs that contain the trifluoromethyl group, which exhibit numerous pharmacological activities .

Activité Biologique

tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1257855-77-8) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's molecular formula is C15H18F3NO2 with a molecular weight of approximately 301.30 g/mol. Its structure features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and receptor interactions.

Research indicates that compounds similar to tert-butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline derivatives often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Such interactions can lead to effects such as:

- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell viability, particularly in aggressive cancer types such as triple-negative breast cancer .

- Enzyme Inhibition : Similar structures have been reported to exhibit inhibitory activity against enzymes like α-glucosidase, which is relevant for diabetes management .

Biological Activity Data

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor effects of a related compound on MDA-MB-231 cells. The compound was found to significantly reduce cell viability after three days of treatment, demonstrating its potential as an anticancer agent .

- Enzyme Activity : Another investigation focused on the synthesis and biological evaluation of isoquinoline derivatives, revealing that certain analogs exhibited significant α-glucosidase inhibitory activity compared to standard drugs like acarbose .

Propriétés

IUPAC Name |

tert-butyl 7-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO2/c1-14(2,3)21-13(20)19-7-6-10-4-5-12(15(16,17)18)8-11(10)9-19/h4-5,8H,6-7,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHPOPICHOVJKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724452 |

Source

|

| Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257855-77-8 |

Source

|

| Record name | tert-Butyl 7-(trifluoromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.